molecular formula C8H15NO3 B2582502 4-[(Propan-2-yl)carbamoyl]butanoic acid CAS No. 59481-43-5

4-[(Propan-2-yl)carbamoyl]butanoic acid

Cat. No.: B2582502
CAS No.: 59481-43-5
M. Wt: 173.212
InChI Key: CLFRIXJGHWEGNO-UHFFFAOYSA-N
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Description

It is synthesized in humans and other animals and plays a crucial role in various biological processes. The compound has a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propan-2-yl)carbamoyl]butanoic acid typically involves the reaction of isopropylamine with a suitable butanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-yl)carbamoyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

4-[(Propan-2-yl)carbamoyl]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Plays a role in protein synthesis and metabolic pathways in living organisms.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yl)carbamoyl]butanoic acid involves its interaction with specific molecular targets and pathways in biological systems. It acts as a substrate for enzymes involved in protein synthesis and metabolic processes. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Leucine: An essential amino acid with a similar structure but different functional groups.

    Valine: Another branched-chain amino acid with structural similarities.

    Isoleucine: Shares structural features with 4-[(Propan-2-yl)carbamoyl]butanoic acid but has different biological roles.

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-oxo-5-(propan-2-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)9-7(10)4-3-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRIXJGHWEGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59481-43-5
Record name 4-[(propan-2-yl)carbamoyl]butanoic acid
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